(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a phenyl ring substituted with a hexyloxy group and another phenyl ring substituted with a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine typically involves the condensation reaction between 4-(hexyloxy)benzaldehyde and 4-hexylaniline. The reaction is carried out under anhydrous conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed in a solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents on the phenyl rings.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(Methoxy)phenyl]-N-(4-methylphenyl)methanimine
- (E)-1-[4-(Ethoxy)phenyl]-N-(4-ethylphenyl)methanimine
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine is unique due to the presence of long alkyl chains (hexyl groups) attached to the phenyl rings, which can influence its physical properties and reactivity. This structural feature distinguishes it from similar compounds with shorter alkyl chains or different substituents.
Properties
CAS No. |
918404-68-9 |
---|---|
Molecular Formula |
C25H35NO |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-N-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C25H35NO/c1-3-5-7-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-8-6-4-2/h12-19,21H,3-11,20H2,1-2H3 |
InChI Key |
NYTWPNUBRIHBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.